molecular formula C10H14BrNO2S B5351802 N-(4-bromophenyl)butane-1-sulfonamide

N-(4-bromophenyl)butane-1-sulfonamide

Cat. No.: B5351802
M. Wt: 292.19 g/mol
InChI Key: HVFMNABVIHFWIX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)butane-1-sulfonamide: is an organic compound with the molecular formula C10H14BrNO2S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butane-1-sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)butane-1-sulfonamide typically involves the reaction of 4-bromoaniline with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromoaniline+butane-1-sulfonyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+butane-1-sulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-bromophenyl)butane-1-sulfonamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The sulfonamide group can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium tert-butoxide, dimethylformamide (DMF) as solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)butane-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies as an antifungal and antibacterial agent .

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to interfere with microbial cell wall synthesis and protein function .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)butane-1-sulfonamide
  • N-(4-fluorophenyl)butane-1-sulfonamide
  • N-(4-methylphenyl)butane-1-sulfonamide

Comparison: N-(4-bromophenyl)butane-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding affinity to molecular targets .

Properties

IUPAC Name

N-(4-bromophenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFMNABVIHFWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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